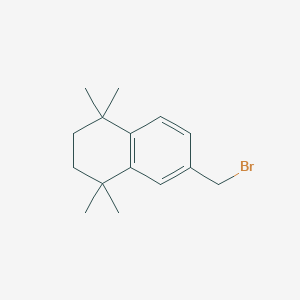
6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene
Cat. No. B039107
Key on ui cas rn:
119435-90-4
M. Wt: 281.23 g/mol
InChI Key: YRSSLQXZDTXEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07923579B2
Procedure details


A solution of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene 1 (2.00 g, 9.88 mmol), N-bromosuccinimide (1.85 mmol, 10.37 mmol), benzoyl peroxide (91 mg, 0.28 mmol) in 35 mL of CCl4 was heated at reflux (84° C., oil bath) for 2.5 h. After cooling top room temperature, the solution was concentrated in vacuo. Diethyl ether (100 mL) was added and the solution was filtered (to remove the succinimide formed) and concentrated to give a crude oil. The crude oil was purified by silica gel column chromatography using as eluent petroleum ether. 6-(Bromomethyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene 8 (2.01 g, 72.5% yield) was obtained as a colourless oil.
Name
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Quantity
2 g
Type
reactant
Reaction Step One




Yield
72.5%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:11]2[CH:6]([CH2:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[C:5]([CH3:14])([CH3:13])[CH2:4][CH2:3]1.[Br:16]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:16][CH2:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[C:2]([CH3:15])([CH3:1])[CH2:3][CH2:4][C:5]2([CH3:14])[CH3:13]
|
Inputs


Step One
|
Name
|
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCC(C2CC(=CC=C12)C)(C)C)C
|
|
Name
|
|
|
Quantity
|
1.85 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
91 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
84 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling top room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Diethyl ether (100 mL) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered (
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the succinimide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed) and
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude oil was purified by silica gel column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC=1C=C2C(CCC(C2=CC1)(C)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.01 g | |
| YIELD: PERCENTYIELD | 72.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 386.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
